molecular formula C10H17N3 B13305992 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene

Katalognummer: B13305992
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: GODCRVMJEYOORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a triazatricyclic framework, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the methyl group at the 11th position. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene can be compared with other tricyclic compounds, such as:

    1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene: Similar structure but lacks the methyl group at the 11th position.

    1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9,11-diene: Contains a diene system, which imparts different reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

11-methyl-1,8,10-triazatricyclo[7.3.0.02,6]dodec-8-ene

InChI

InChI=1S/C10H17N3/c1-7-6-13-9-4-2-3-8(9)5-11-10(13)12-7/h7-9H,2-6H2,1H3,(H,11,12)

InChI-Schlüssel

GODCRVMJEYOORN-UHFFFAOYSA-N

Kanonische SMILES

CC1CN2C3CCCC3CN=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.